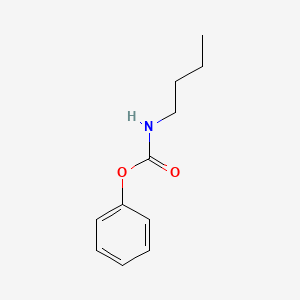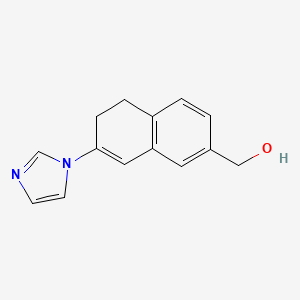![molecular formula C12H13BrN2O3 B8778095 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester](/img/structure/B8778095.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a carboxylic acid ethyl ester functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the pyrrolopyridine core.
Ethoxylation: Addition of the ethoxy group to the pyrrolopyridine ring.
Esterification: Formation of the carboxylic acid ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Shares the bromine atom and pyrrolopyridine core but lacks the ethoxy and carboxylic acid ethyl ester groups.
5-Ethoxy-1H-pyrrolo[2,3-b]pyridine: Contains the ethoxy group but lacks the bromine atom and carboxylic acid ethyl ester group.
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester: Lacks both the bromine atom and ethoxy group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13BrN2O3 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
ethyl 6-bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-17-9-6-7-5-8(12(16)18-4-2)14-11(7)15-10(9)13/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
VCASXICYOLEPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2C(=C1)C=C(N2)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-3-formyl-N,N-dimethyl-](/img/structure/B8778045.png)
![N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide](/img/structure/B8778067.png)








